XMD8-87 -

XMD8-87

Catalog Number: EVT-274441
CAS Number:
Molecular Formula: C24H27N7O2
Molecular Weight: 445.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
XMD8-87 is an inhibitor of tyrosine kinase non-receptor 2 (TNK2) with an IC50 value of 1.9 μM in HEK293T cells expressing human TNK2.1 It is selective for TNK2 over a panel of approximately 100 kinases with >90 and <50% inhibition for TNK2 and all other kinases tested, respectively. XMD8-87 inhibits growth of Ba/F3 cells expressing constitutively active mutant TNK2s (IC50s = 0.1-77 nM) commonly found in leukemias but has no effect on cells expressing wild-type TNK2 (IC50 = >1 μM).

Overview

XMD8-87 is a small molecule compound recognized for its potent inhibitory effects on various kinases, particularly Activated CDC42 kinase 1 (also known as TNK2 or Ack1). This compound has garnered attention in the field of medicinal chemistry due to its implications in cancer therapy and cellular migration regulation.

Source

XMD8-87 was developed through high-throughput screening and subsequent structure-activity relationship studies aimed at identifying selective kinase inhibitors. It has been referenced in multiple scientific publications, highlighting its synthesis and biological activity against specific targets, including its role as an inhibitor of tyrosine kinase non-receptor 2.

Classification

XMD8-87 falls under the category of tyrosine kinase inhibitors. Its classification is based on its ability to selectively inhibit the phosphorylation activity of kinases, which are crucial in various signaling pathways associated with cell proliferation and survival.

Synthesis Analysis

The synthesis of XMD8-87 involves a multi-step process that typically includes:

  1. Starting Materials: The synthesis begins with readily available aromatic compounds that serve as the backbone for further modifications.
  2. Reagents and Conditions: Various reagents are employed, including coupling agents and solvents, under controlled temperature and atmospheric conditions to facilitate reactions.
  3. Purification: After synthesis, XMD8-87 is purified using techniques such as high-performance liquid chromatography to ensure high purity levels, often exceeding 98% as indicated by HPLC analysis.
Molecular Structure Analysis

Structure

The molecular structure of XMD8-87 is characterized by a complex arrangement that includes:

  • Core Structure: An aromatic ring system that contributes to its binding affinity for kinase targets.
  • Functional Groups: Specific substituents that enhance selectivity and potency against particular kinases.

Data

The compound's molecular formula is C₁₃H₁₅N₃O, with a molecular weight of approximately 229.28 g/mol. The structural representation can be analyzed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its identity and purity.

Chemical Reactions Analysis

XMD8-87 undergoes several chemical reactions during its synthesis:

  1. Coupling Reactions: These are critical for forming the core structure by linking different molecular fragments.
  2. Substitution Reactions: Modifications at specific positions on the aromatic ring can lead to enhanced activity or selectivity.
  3. Deprotection Steps: If protective groups are used during synthesis, they must be removed under mild conditions to yield the final product.

Technical details regarding these reactions often include information about reaction yields, times, and specific conditions (e.g., temperature, solvent) which are optimized for maximum efficiency.

Mechanism of Action

The mechanism of action for XMD8-87 primarily involves:

  1. Inhibition of Kinase Activity: XMD8-87 binds to the ATP-binding site of tyrosine kinases like TNK2, preventing ATP from phosphorylating target substrates.
  2. Impact on Signaling Pathways: By inhibiting TNK2, XMD8-87 disrupts downstream signaling pathways involved in cell proliferation and migration, which is particularly relevant in cancer biology.

Data from studies indicate that XMD8-87 exhibits an IC50 value of approximately 38 nM against TNK2 in certain cell lines, demonstrating its potency as an inhibitor.

Physical and Chemical Properties Analysis

Physical Properties

XMD8-87 is typically described as a solid at room temperature with good solubility in organic solvents. Its melting point and other physical characteristics can vary based on purity and formulation.

Chemical Properties

Chemical properties include stability under various pH conditions and resistance to hydrolysis or oxidation. Analytical data suggest that XMD8-87 maintains stability over time when stored under appropriate conditions.

Relevant analyses often involve:

  • Solubility Tests: To determine how well XMD8-87 dissolves in different solvents.
  • Stability Studies: To assess how the compound behaves under various environmental conditions (light, heat).
Applications

XMD8-87 has several scientific applications:

  1. Cancer Research: Due to its inhibitory effects on kinases involved in tumor progression, XMD8-87 is studied for potential therapeutic uses in treating cancers where TNK2 plays a significant role.
  2. Cell Migration Studies: The compound's ability to inhibit cellular attachment and migration makes it valuable for research into metastasis.
  3. Drug Development: As a lead compound, XMD8-87 serves as a basis for further modifications aimed at improving selectivity and efficacy against specific cancer types.
Chemical Identity and Synthesis of XMD8-87

Structural Characterization and Nomenclature

IUPAC Name and Molecular Formula

XMD8-87 is systematically named as 2-((2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)-11-methyl-5,11-dihydro-6H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6-one [3] [9] [10]. Its molecular formula is C₂₄H₂₇N₇O₂, corresponding to a molecular weight of 445.52 g/mol [1] [4] [8]. The structure features a tetracyclic benzopyrimidodiazepinone core, with key substituents including a 4-methylpiperazine group (critical for target affinity) and a methoxy-aniline moiety (contributing to solubility and binding interactions) [2] [8].

Table 1: Structural Identifiers of XMD8-87

PropertyValue
IUPAC Name2-((2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)-11-methyl-5,11-dihydro-6H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6-one
Molecular FormulaC₂₄H₂₇N₇O₂
CAS Registry Number1234480-46-6
Molecular Weight445.52 g/mol
Elemental CompositionC: 64.70%; H: 6.11%; N: 22.01%; O: 7.18% [9]

SMILES Notation and InChI Key

The SMILES notation for XMD8-87 is:COC1=C(C=CC(N2CCN(CC2)C)=C1)NC3=NC=C4NC(C5=CC=CC=C5N(C4=N3)C)=O [3] [6] [10].This string encodes the connectivity of the benzodiazepinone core, methoxyphenyl group, and N-methylpiperazine.

The InChI Key is:LGLHCXISMKHLIK-UHFFFAOYSA-N [8] [10].This unique identifier facilitates database searches and computational studies, confirming the compound’s stereochemical specificity as a racemate due to the absence of chiral centers [9] [10].

Synthetic Pathways and Optimization Strategies

XMD8-87 is synthesized via a multi-step sequence centered on the 5,11-dihydro-6H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6-one scaffold [2] [8]. Key stages include:

  • Ring Formation: Condensation of o-phenylenediamine derivatives with carbonyl intermediates to construct the diazepinone core [2].
  • Suzuki Coupling: Introduction of the 2-methoxy-4-(4-methylpiperazin-1-yl)aniline moiety via palladium-catalyzed cross-coupling [8].
  • Late-Stage Functionalization: Methylation at the N11 position using methyl iodide under basic conditions [2].

Optimization strategies focused on enhancing kinase selectivity and solubility:

  • R₁ Substituent Modifications: Replacing the ortho-ethoxy group with smaller ortho-methyl or ortho-methoxy groups improved selectivity against off-target kinases (e.g., Aurora A/B/C) [2].
  • Scaffold Morphing: Simplified analogs with fused bicyclic systems maintained TNK2 affinity while reducing metabolic liabilities [9].
  • Solubility Enhancement: Incorporation of polar sulfonamide groups at R₁ increased aqueous solubility but compromised potency, highlighting a trade-off [2].

Physicochemical Properties

Solubility and Stability Profiles

XMD8-87 exhibits pH-dependent solubility:

  • High solubility in DMSO (26–89 mg/mL, 58–200 mM) [3] [10].
  • Moderate solubility in ethanol (5 mg/mL) [1].
  • Insoluble in water or aqueous buffers (pH 7.4) [1] [3].

Table 2: Solubility Profile of XMD8-87

SolventConcentrationConditions
DMSO26–89 mg/mL (58–200 mM)Fresh, anhydrous DMSO; moisture reduces solubility [1] [3]
Ethanol5 mg/mLRoom temperature [1]
WaterInsolublepH 7.4 [3]

Stability is influenced by storage conditions:

  • Powder Form: Stable for ≥2 years at -20°C (desiccated) [3] [9].
  • Solution Form:
  • DMSO stock solutions: Stable for 1 year at -80°C (avoid freeze-thaw cycles) [4] [9].
  • Aqueous suspensions: Degrade within 72 hours at room temperature due to hydrolysis of the diazepinone core [9].

Crystallographic Data and 3D Conformational Analysis

No experimental crystal structure of XMD8-87 has been reported. However, computational modeling reveals:

  • Planar Benzodiazepinone Core: Facilitates ATP-binding pocket insertion [2] [8].
  • Extended Conformation: The N-methylpiperazine group adopts an equatorial orientation, forming salt bridges with TNK2’s Asp706 [2].
  • Torsional Flexibility: The C-N bond between the benzodiazepinone and aniline moieties allows adaptation to TNK2 mutations (e.g., D163E, R806Q) [6].

Molecular dynamics simulations predict high complementarity to TNK2’s hydrophobic pocket (Met465 gatekeeper), explaining potency against resistance mutations [2] [6].

Table 3: XMD8-87 Compound Synonyms

SynonymSource
ACK1-B19 [3] [10]
XMD-8-87 [4] [5] [9]
XMD 8-87 [8]
1234480-46-6 [1] [3] [10]
TNK2 inhibitor [1] [6]

Properties

Product Name

XMD8-87

IUPAC Name

2-[2-methoxy-4-(4-methylpiperazin-1-yl)anilino]-11-methyl-5H-pyrimido[4,5-b][1,4]benzodiazepin-6-one

Molecular Formula

C24H27N7O2

Molecular Weight

445.5 g/mol

InChI

InChI=1S/C24H27N7O2/c1-29-10-12-31(13-11-29)16-8-9-18(21(14-16)33-3)27-24-25-15-19-22(28-24)30(2)20-7-5-4-6-17(20)23(32)26-19/h4-9,14-15H,10-13H2,1-3H3,(H,26,32)(H,25,27,28)

InChI Key

LGLHCXISMKHLIK-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C2=CC(=C(C=C2)NC3=NC=C4C(=N3)N(C5=CC=CC=C5C(=O)N4)C)OC

Solubility

Soluble in DMSO

Synonyms

ACK1 inhibitor; B19; B-19; B 19; LUN80466; LUN-80466; LUN 80466;

Canonical SMILES

CN1CCN(CC1)C2=CC(=C(C=C2)NC3=NC=C4C(=N3)N(C5=CC=CC=C5C(=O)N4)C)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.